[2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride is a chemical compound known for its unique structural features and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride typically involves the introduction of the sulfonyl chloride group to a fluorinated aromatic compound. One common method is the reaction of [2-fluoro-6-(trifluoromethyl)phenyl]methanol with thionyl chloride (SOCl₂) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced purification techniques such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
[2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Electrophilic Aromatic Substitution: The fluorinated aromatic ring can participate in electrophilic substitution reactions, although the presence of electron-withdrawing groups may reduce its reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols are commonly used under mild conditions to form sulfonamide or sulfonate products.
Electrophilic Aromatic Substitution: Reactions may require strong electrophiles and catalysts to facilitate the substitution on the aromatic ring.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Scientific Research Applications
Chemistry
In chemistry, [2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of [2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophiles. This reactivity is harnessed in various chemical transformations and applications.
Comparison with Similar Compounds
Similar Compounds
- [2-fluoro-5-(trifluoromethyl)phenyl]methanesulfonyl chloride
- [2-fluoro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride
Uniqueness
Compared to similar compounds, [2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride offers a unique combination of fluorine and sulfonyl chloride functionalities
Properties
IUPAC Name |
[2-fluoro-6-(trifluoromethyl)phenyl]methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4O2S/c9-16(14,15)4-5-6(8(11,12)13)2-1-3-7(5)10/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDPNARHUXULGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CS(=O)(=O)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.